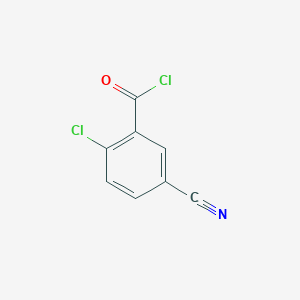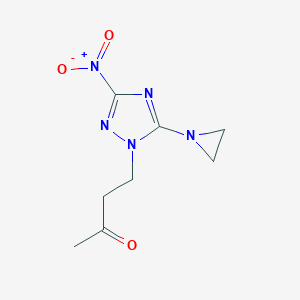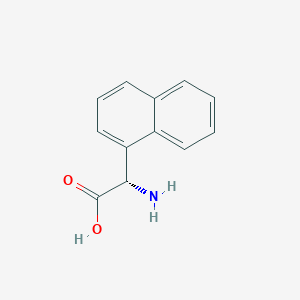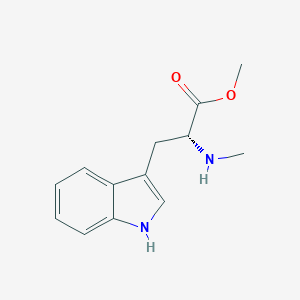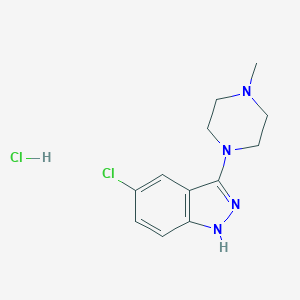
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE10A is primarily expressed in the striatum, a region of the brain that is involved in motor control, cognition, and emotion. The inhibition of PDE10A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
The mechanism of action of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves the inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum. By inhibiting 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, the compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways involved in motor control, cognition, and emotion.
生化学的および生理学的効果
The biochemical and physiological effects of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride are primarily mediated by its inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. By increasing the levels of cAMP and cGMP, the compound modulates the activity of various intracellular signaling pathways, including the cAMP response element-binding protein (CREB) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in regulating synaptic plasticity, neuronal survival, and neuroprotection.
実験室実験の利点と制限
The advantages of using 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in lab experiments include its high selectivity for 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the compound also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
将来の方向性
There are several future directions for the research and development of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride that have longer half-lives and fewer off-target effects. Additionally, the compound could be used as a tool to study the role of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in intracellular signaling pathways and neuronal function.
合成法
The synthesis of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves a multistep process that starts with the reaction of 4-methylpiperazine with 5-chloro-1H-indazole-3-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the appropriate amine to yield the final product.
科学的研究の応用
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In preclinical studies, the compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in animal models of these disorders.
特性
CAS番号 |
124673-63-8 |
|---|---|
製品名 |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
分子式 |
C12H16Cl2N4 |
分子量 |
287.19 g/mol |
IUPAC名 |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C12H15ClN4.ClH/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12;/h2-3,8H,4-7H2,1H3,(H,14,15);1H |
InChIキー |
LPRPQPKSTMZCOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
正規SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
その他のCAS番号 |
124673-63-8 |
同義語 |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
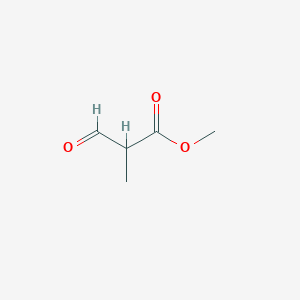
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
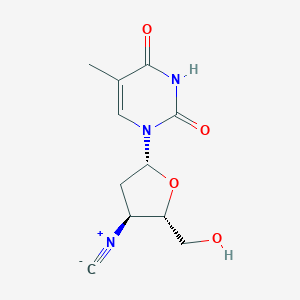
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
